1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone

Physicochemical profiling Lipophilicity Drug-likeness

1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone (molecular formula C₁₀H₉ClINO, MW 321.54 g/mol) is a dihalogenated N-aryl-2-pyrrolidinone bearing an ortho-iodo and para-chloro substitution pattern on the phenyl ring. It belongs to the class of N-substituted γ-lactams, a scaffold widely exploited in medicinal chemistry and agrochemical research.

Molecular Formula C10H9ClINO
Molecular Weight 321.54 g/mol
Cat. No. B13686651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone
Molecular FormulaC10H9ClINO
Molecular Weight321.54 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)I
InChIInChI=1S/C10H9ClINO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
InChIKeyNJOGIBIQKSFUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone: Structural Profile and Comparator Context for Halogenated N-Aryl-γ-Lactams


1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone (molecular formula C₁₀H₉ClINO, MW 321.54 g/mol) is a dihalogenated N-aryl-2-pyrrolidinone bearing an ortho-iodo and para-chloro substitution pattern on the phenyl ring . It belongs to the class of N-substituted γ-lactams, a scaffold widely exploited in medicinal chemistry and agrochemical research [1]. The compound is commercially available as a research chemical, typically at ≥95% purity . Several closely related structural analogs and regioisomers exist—including 1-(2-chloro-4-iodophenyl)-2-pyrrolidinone (CAS 1694161-00-6), 1-(4-bromo-2-iodophenyl)-2-pyrrolidinone (CAS 1011737-61-3), and 1-(2-iodophenyl)-2-pyrrolidinone (CAS 873913-13-4)—providing a relevant comparator set for scientific selection and procurement decisions .

Why 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone Cannot Be Simply Substituted with In-Class Analogs


A user seeking to replace 1-(4-chloro-2-iodophenyl)-2-pyrrolidinone with a regioisomer or mono-halogenated analog risks altering critical molecular properties that govern reactivity and biological recognition. The ortho-iodo substituent in the target compound provides a sterically accessible, highly reactive site for metal-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Sonogashira), while the para-chloro group exerts a distinct electron-withdrawing inductive effect without competing as a coupling site under typical Pd-catalyzed conditions [1]. In the 2-chloro-4-iodo regioisomer, the roles are reversed: iodine is placed para, reducing its steric accessibility and altering the electronic landscape at the reactive center. The 4-bromo-2-iodo analog (MW 365.99) introduces a heavier, more lipophilic halogen, shifting physicochemical properties without preserving the same reactivity profile . The absence of a halogen at the 4-position (as in 1-(2-iodophenyl)-2-pyrrolidinone) eliminates the electron‑withdrawing effect of chlorine entirely. These differences are sufficiently fundamental to prevent casual interchange without revalidation of synthetic protocols or biological assay outcomes .

Quantitative Differentiation Evidence for 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone Against Closest Analogs


Predicted Lipophilicity (clogP) of Target Compound vs. Regioisomer 1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone

Both 1-(4-chloro-2-iodophenyl)-2-pyrrolidinone and its 2-chloro-4-iodo regioisomer share the molecular formula C₁₀H₉ClINO (MW 321.54) but differ in halogen substitution topology . Computational prediction (XLogP3 method) yields a consistently higher logP for the 4-chloro-2-iodo isomer relative to the 2-chloro-4-iodo isomer, a difference attributable to the differential exposure of the iodine atom to solvent and its impact on molecular dipole moment [1]. This difference, while modest in absolute magnitude (~0.2–0.5 log units estimated from structurally analogous halogenated N-aryl lactams), is relevant for chromatographic retention, membrane permeability, and solvent partitioning during purification.

Physicochemical profiling Lipophilicity Drug-likeness

Differential Synthetic Utility: Ortho-Iodo vs. Para-Iodo Reactivity in Pd-Catalyzed Cross-Coupling

The ortho-iodo substituent on the phenyl ring of the target compound is positioned adjacent to the pyrrolidinone N-aryl bond, creating a sterically distinct environment compared to the para-iodo group in the regioisomer 1-(2-chloro-4-iodophenyl)-2-pyrrolidinone [1]. In Suzuki–Miyaura and Sonogashira couplings, ortho-iodo substrates generally exhibit faster oxidative addition with Pd(0) catalysts due to reduced steric shielding, while para-iodo substrates may require longer reaction times or higher catalyst loadings under otherwise identical conditions. This behavior is well-documented across the broader class of 4-chloro-2-iodophenyl-containing intermediates [2]. The presence of the para-chloro group further electronically deactivates the ring but does not compete as a coupling site under standard Pd-catalyzed conditions, enabling selective functionalization at the iodine position while retaining chlorine for subsequent transformations .

Synthetic chemistry Cross-coupling Building block

Comparative Molecular Weight and Heavy Atom Content: Target vs. Bromo Analog

Replacing the para-chloro substituent in the target compound with a bromo group yields 1-(4-bromo-2-iodophenyl)-2-pyrrolidinone (CAS 1011737-61-3, MW 365.99) . This substitution increases molecular weight by 44.45 g/mol (13.8% increase) and introduces a more polarizable halogen, which can significantly affect crystallinity, melting point, and HPLC retention time . The heavier bromine atom also alters the compound's mass spectrometric fragmentation pattern, with a distinctive Br isotopic signature (¹:¹ ratio of ⁷⁹Br:⁸¹Br) that differs from the Cl isotopic pattern (³:¹ ratio of ³⁵Cl:³⁷Cl), providing a useful analytical differentiation marker [1].

Molecular design Halogen substitution Physicochemical properties

Defined Application Scenarios for 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone Based on Differential Evidence


Orthogonal Diversification of N-Aryl-γ-Lactam Scaffolds via Sequential Pd-Catalyzed Cross-Coupling

The target compound's ortho-iodo / para-chloro substitution pattern is well-suited for iterative diversification strategies. The iodine serves as the primary coupling handle for Suzuki–Miyaura or Sonogashira reactions, while the chlorine remains intact for potential subsequent amination or etherification. This reactivity hierarchy is inferred from the broader class of 4-chloro-2-iodophenyl intermediates [1]. Users requiring a building block with a reactive aryl iodide and a non-competing aryl chloride will benefit from this specific regioisomer over the 2-chloro-4-iodo isomer, where iodine placement is less sterically accessible.

Physicochemical Property Studies Requiring Controlled Halogen Substitution in N-Aryl Pyrrolidinones

For structure–activity relationship (SAR) campaigns investigating the effect of halogen substitution on N-aryl-2-pyrrolidinone pharmacokinetics, the target compound provides a defined ortho-iodo / para-chloro topology distinct from the 4-bromo analog (MW 365.99) or the mono-iodo derivative (MW 287.1) . The chlorinated analog is predicted to exhibit lower lipophilicity and reduced non-specific protein binding compared to the brominated version, based on class-level halogen SAR principles [2]. Selection of this compound over the bromo analog is warranted when lower logP and reduced molecular weight are desired for cellular permeability or solubility optimization.

Analytical Method Development and Reference Standard Procurement for Halogenated Pyrrolidinone Regioisomer Identification

The distinct chromatographic retention and mass spectrometric fragmentation of 1-(4-chloro-2-iodophenyl)-2-pyrrolidinone relative to its regioisomers make it a necessary reference standard for laboratories developing HPLC or LC-MS methods to resolve halogenated N-aryl pyrrolidinone mixtures . The Cl isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1) provides unambiguous differentiation from the Br-containing analog (⁷⁹Br:⁸¹Br ≈ 1:1) in mass-directed purification workflows.

Agrochemical Lead Discovery Leveraging the 4-Chloro-2-iodophenyl Motif in N-Substituted Pyrrolidinones

Patent literature establishes that aromatic N-substituted halo-2-pyrrolidinones possess herbicidal utility [3]. The target compound's specific halogenation pattern may confer differentiated activity relative to other halo-substituted analogs. Researchers screening N-aryl pyrrolidinone libraries for crop protection applications should include this compound as part of a systematic halogen scan, given that chlorine and iodine substitution at specific positions can modulate target-site binding and metabolic stability in planta.

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